

Ecotoxicity of Disperse Red 17 and Its Analogues: A Comparative Analysis

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Compound of Interest		
Compound Name:	Disperse Red 17	
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A comprehensive review of the ecotoxicological profiles of the azo dye **Disperse Red 17** and its structural analogues reveals significant differences in their aquatic toxicity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their environmental impact.

Disperse Red 17, a monoazo dye, and its analogues are widely used in the textile industry for coloring synthetic fibers. Due to their low water solubility, these dyes can persist in aquatic environments, posing a potential risk to aquatic organisms. This comparison focuses on the acute and chronic toxicity data available for **Disperse Red 17** and several of its structural analogues, including Disperse Red 1, Disperse Red 13, Disperse Red 73, Disperse Blue 79, and Disperse Orange 25.

Comparative Ecotoxicity Data

The ecotoxicity of these dyes varies considerably, influenced by minor structural modifications. The following table summarizes the available quantitative data from studies on various aquatic organisms. It is important to note that specific aquatic toxicity data for **Disperse Red 17** is limited in publicly available literature. The data presented here for **Disperse Red 17** is based on a screening assessment where it was used as a structural analogue.



Dye	Test Organism	Endpoint	Duration	Test Type	Result (mg/L)	Referenc e
Disperse Red 17	-	-	-	-	Data not readily available in cited literature	-
Disperse Red 1	Daphnia similis	EC50	48h	Acute	0.127	[1]
Disperse Red 13	Daphnia similis	EC50	48h	Acute	0.019	[1]
Disperse Red 73	Danio rerio (Zebrafish)	-	96h	-	Biochemic al alterations at environme ntally realistic concentrati ons	[2]
Disperse Blue 79	Daphnia magna	EC50	48h	Acute	4.5	[3]
Danio rerio (Zebrafish)	LC50	96h	Acute	17 - 340	[3]	
Disperse Orange 25	Mammal	LD50	-	Oral	>10,000	

Note: The absence of specific LC50/EC50 values for Disperse Red 73 in the provided reference indicates that the study focused on sublethal effects rather than mortality. The LD50 value for Disperse Orange 25 is for oral toxicity in mammals and is not an aquatic toxicity value, but is included for a broader toxicological context.



Experimental Protocols

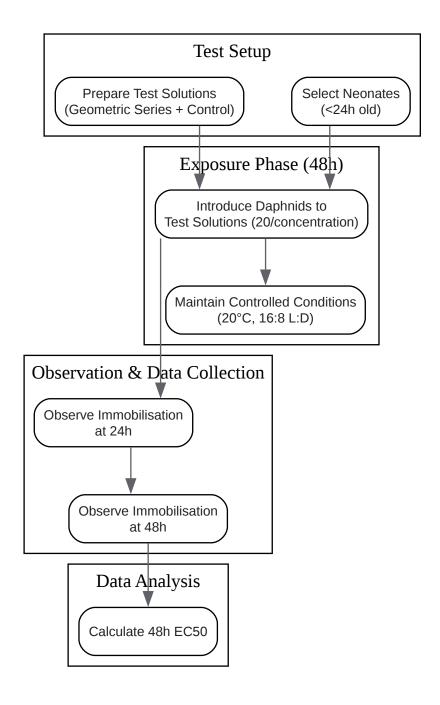
The ecotoxicity data presented in this guide are primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to daphnids (Daphnia magna or other suitable species).

- Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.
- Procedure:
 - A geometric series of at least five test concentrations and a control are prepared.
 - At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.
 - \circ The daphnids are exposed in the test solutions for 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16h light/8h dark photoperiod).
 - Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.
- Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.





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Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

Fish, Acute Toxicity Test (OECD 203)

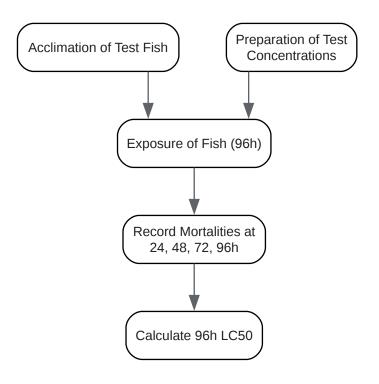
This test evaluates the acute lethal toxicity of a substance to fish.



 Principle: Fish of a recommended species are exposed to the test substance for a 96-hour period.

Procedure:

- At least five concentrations of the test substance in a geometric series and a control are prepared.
- A minimum of seven fish are used for each test concentration and the control.
- The fish are exposed in the test solutions, which are maintained under controlled conditions of temperature, light, and dissolved oxygen.
- Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the test fish.



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Caption: Workflow for the OECD 203 Fish, Acute Toxicity Test.



Ames Test (Bacterial Reverse Mutation Assay)

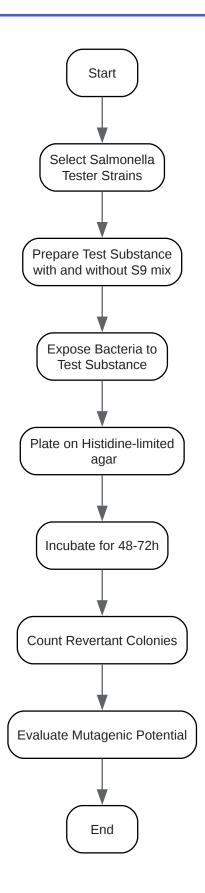
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry
mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine
and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation,
restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Procedure:

- The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is used to simulate mammalian metabolism, as some substances only become mutagenic after being metabolized.
- The bacteria are plated on a minimal agar medium containing a trace amount of histidine to allow for a few cell divisions, during which mutations can occur.
- The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.





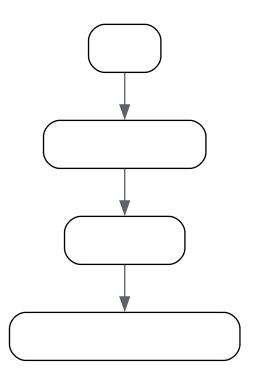
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Caption: Workflow for the Ames Test for Mutagenicity.



Signaling Pathways and Logical Relationships

The toxicity of azo dyes is often linked to their metabolism. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may be more toxic and potentially carcinogenic than the parent dye molecule. This metabolic activation is a critical pathway in the manifestation of their toxic effects.



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Caption: Metabolic activation pathway of azo dyes leading to toxicity.

In conclusion, while there is a clear need for more comprehensive ecotoxicity data for **Disperse Red 17**, the available information on its analogues highlights a range of aquatic toxicity. The significant differences in toxicity among structurally similar disperse dyes underscore the importance of individual substance assessment for accurate environmental risk evaluation. Researchers and professionals in the field should consider these variations when selecting dyes and developing wastewater treatment strategies to minimize environmental impact.

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